N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a difluorophenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 2,4-difluorobenzylamine with 5-(trifluoromethyl)pyridin-2-amine under specific conditions. One common method involves the use of a coupling reaction, such as the Buchwald-Hartwig amination, which allows for the formation of the amine linkage under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The difluorophenyl group can be oxidized to form difluorobenzene derivatives.
Reduction: The trifluoromethyl group can be reduced to form trifluoromethane derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Difluorobenzene derivatives.
Reduction: Trifluoromethane derivatives.
Substitution: Various substituted pyridines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-[(2,4-difluorophenyl)methyl]-2-fluorobenzamide
N-[(2,4-difluorophenyl)methyl]-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
Diflufenican
Uniqueness: N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine stands out due to its unique combination of difluorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2/c14-10-3-1-8(11(15)5-10)6-19-12-4-2-9(7-20-12)13(16,17)18/h1-5,7H,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKKIWRDSNLPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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